5-Bromo-3-chloropyridine-2-carbonitrile
Overview
Description
5-Bromo-3-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloropyridine-2-carbonitrile is 1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-3-chloropyridine-2-carbonitrile is a solid at room temperature .Scientific Research Applications
Computational and Synthetic Applications
In the realm of computational chemistry , the study by Arulaabaranam et al. (2021) provides a comprehensive analysis of 5-bromo-3-nitropyridine-2-carbonitrile, a closely related compound, using DFT/B3LYP methods. This research explores its molecular structure, energy calculations, and biological importance through molecular docking, revealing insights into its reactivity and potential as a centromere associated protein inhibitor (Arulaabaranam, S. Muthu, G. Mani, & A. S. Ben Geoffrey, 2021).
Synthetic approaches have been explored by Rahimizadeh et al. (2007), who developed a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from a compound structurally similar to 5-Bromo-3-chloropyridine-2-carbonitrile. Their methodology illustrates the compound's role as a precursor in the synthesis of biologically relevant derivatives (Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Biological Evaluations
A study on antibacterial and antifungal evaluations was conducted by Vereshchagin et al. (2017), who synthesized 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, showcasing the potential biological activity of derivatives formed from compounds similar to 5-Bromo-3-chloropyridine-2-carbonitrile. Their work included molecular docking studies to understand the interaction with biological targets (Vereshchagin et al., 2017).
Quantum Chemical Analysis
Premkumar et al. (2015) carried out vibrational spectroscopic and DFT calculation studies on a pyridine derivative to understand its structural and electronic properties. Their findings on hyperpolarizability suggest the compound's relevance in the development of nonlinear optical materials, indicating a possible area of application for 5-Bromo-3-chloropyridine-2-carbonitrile analogs (Premkumar, A. Jawahar, T. Mathavan, M. Kumara Dhas, & A. Milton Franklin Benial, 2015).
Safety And Hazards
The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with it are GHS05 and GHS07 . The precautionary statements include P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 .
properties
IUPAC Name |
5-bromo-3-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYPZKHSXDFDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670193 | |
Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloropyridine-2-carbonitrile | |
CAS RN |
945557-04-0 | |
Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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